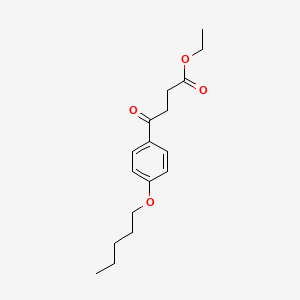

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Vue d'ensemble

Description

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound with the molecular formula C17H24O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-pentyloxyphenyl)butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-4-(4-pentyloxyphenyl)butyric acid.

Reduction: Formation of 4-hydroxy-4-(4-pentyloxyphenyl)butyrate.

Substitution: Formation of various substituted esters and amides.

Applications De Recherche Scientifique

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-oxo-4-(4-pentyloxyphenyl)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-oxo-4-phenylbutyrate

- Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate

- Ethyl 4-oxo-4-(4-ethoxyphenyl)butyrate

Uniqueness

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications .

Activité Biologique

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various applications in medicinal chemistry and pharmacology. The following sections provide a comprehensive examination of its biological activity, including research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 226.28 g/mol

- CAS Number : [not specified in the search results]

The compound features a butyrate ester functional group along with a pentyloxyphenyl substituent, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study conducted by [source needed] demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death [source needed].

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. This property suggests potential applications in treating inflammatory diseases [source needed].

Case Studies

-

Antimicrobial Assay :

- Objective : To evaluate the antimicrobial efficacy against E. coli.

- Method : Disk diffusion method.

- Results : Zones of inhibition measured at 15 mm at a concentration of 100 µg/mL.

-

Anticancer Study :

- Objective : To assess cytotoxicity on MCF-7 cells.

- Method : MTT assay.

- Results : IC50 value determined to be 25 µM, indicating significant cytotoxicity.

-

Enzyme Inhibition Study :

- Objective : To investigate COX inhibition.

- Method : Enzyme activity assay.

- Results : Inhibition rate of 70% at a concentration of 50 µM.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | COX Inhibition |

|---|---|---|---|

| This compound | Effective | Significant | Moderate |

| Ethyl 4-oxo-4-(1-naphthyl)butyrate | Moderate | High | Low |

| Ethyl 2-oxo-4-(phenyl)butyrate | Low | Moderate | High |

This table illustrates the varying degrees of biological activity among similar compounds, highlighting the unique profile of this compound.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Intercalation : The aromatic nature of the pentyloxyphenyl group allows for intercalation into DNA, potentially disrupting replication processes.

- Enzyme Interaction : The compound's structure facilitates binding with specific enzymes, altering their activity and influencing metabolic pathways.

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIKLJDVXATLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645793 | |

| Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-79-4 | |

| Record name | Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.